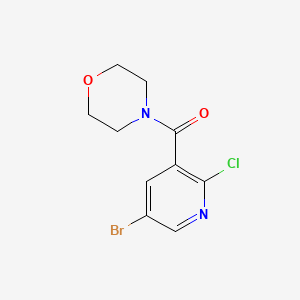![molecular formula C15H23BrClNO B1527412 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-09-9](/img/structure/B1527412.png)
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Descripción general
Descripción
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted phenyl ring attached to a piperidine ring via an ether linkage, and it is often used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of 2-(tert-butyl)phenol. This reaction involves treating the phenol with bromine in the presence of a suitable catalyst, such as ferric bromide, to introduce the bromo group at the para position.
Piperidine Esterification: The resulting 4-bromo-2-(tert-butyl)phenol is then reacted with piperidine in the presence of a dehydrating agent, such as thionyl chloride, to form the piperidine ether derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo group is replaced by a hydroxyl group, resulting in the formation of 4-(4-hydroxy-2-(tert-butyl)phenoxy)piperidine hydrochloride.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 4-(2-(tert-butyl)phenoxy)piperidine hydrochloride.
Substitution: Substitution reactions can involve the replacement of the bromo group with other functional groups, such as alkyl or aryl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 4-(4-hydroxy-2-(tert-butyl)phenoxy)piperidine hydrochloride
Reduction Products: 4-(2-(tert-butyl)phenoxy)piperidine hydrochloride
Substitution Products: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and pain management.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
4-Bromo-2,6-di-tert-butylphenol: This compound is structurally similar but lacks the piperidine ring.
4-Bromo-2-(tert-butyl)aniline: This compound has an amino group instead of the piperidine ring.
Uniqueness: 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is unique due to its combination of the bromo-substituted phenyl ring and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJSKSDPCOLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


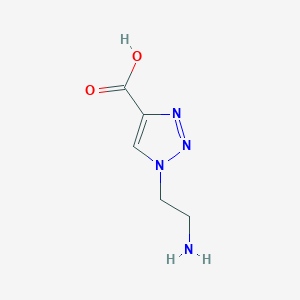
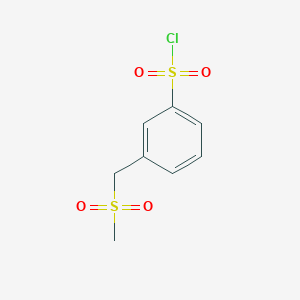
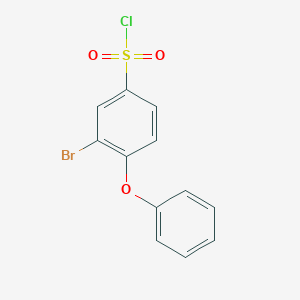


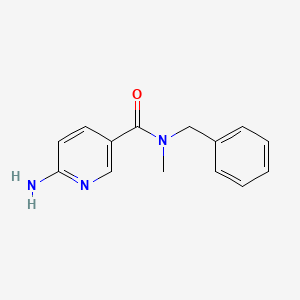
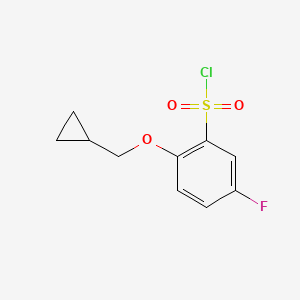
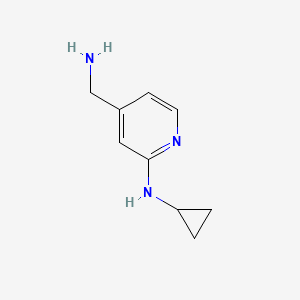
![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)
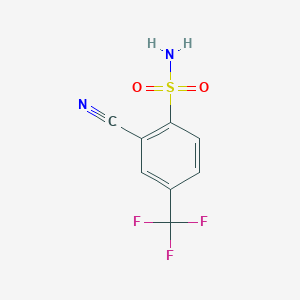
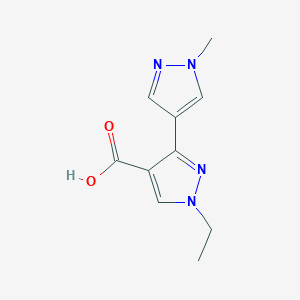

![2-[(Cyclopropylmethyl)carbamoyl]acetic acid](/img/structure/B1527351.png)
